Cas no 942070-32-8 (1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone)

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone structure
942070-32-8 structure
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone
942070-32-8
C12H17BO3S
252.137582540512
MFCD08063138
839633
53398602

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone Properties

Names and Identifiers

    • 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone
    • 5-Acetylthiophene-2-boronic acid pinacol ester
    • 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanone
    • 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]ethanone (ACI)
    • 1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one
    • 2-(5-Acetylthien-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone
    • EN300-6729138
    • 1-[5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-2-THIENYL]ETHANONE
    • SCHEMBL12785064
    • AKOS015950059
    • CS-0189952
    • 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one
    • DTXSID10694515
    • MB05325
    • D71557
    • MFCD08063138
    • PS-12993
    • 942070-32-8
    • +Expand
    • MFCD08063138
    • NQCVKFAFBSIAPA-UHFFFAOYSA-N
    • 1S/C12H17BO3S/c1-8(14)9-6-7-10(17-9)13-15-11(2,3)12(4,5)16-13/h6-7H,1-5H3
    • O=C(C)C1=CC=C(B2OC(C)(C)C(C)(C)O2)S1

Computed Properties

  • 252.099
  • 0
  • 3
  • 2
  • 252.099
  • 17
  • 314
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 63.8A^2

Experimental Properties

  • 2.24990
  • 63.77000
  • 64-66 ºC
  • 1.12±0.1 g/cm3 (20 ºC 760 Torr),

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P006OTP-100mg
5-ACETYLTHIOPHENE-2-BORONIC ACID PINACOL ESTER
942070-32-8 98+%
100mg
$7.00 2024-04-19
A2B Chem LLC
AD11309-100mg
5-Acetylthiophene-2-boronic acid pinacol ester
942070-32-8 98+%
100mg
$6.00 2024-07-18
Aaron
AR006P21-100mg
5-ACETYLTHIOPHENE-2-BORONIC ACID PINACOL ESTER
942070-32-8 98%
100mg
$5.00 2024-07-18
abcr
AB389978-5 g
5-Acetylthiophene-2-boronic acid pinacol ester
942070-32-8
5g
€326.70 2023-04-25
Advanced ChemBlocks
N24199-5G
1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethan-1-one
942070-32-8 97%
5G
$155 2023-09-15
Alichem
A169001281-250mg
5-Acetylthiophene-2-boronicacidpinacolester
942070-32-8 95%
250mg
$680.00 2023-08-31
Ambeed
A106507-100mg
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone
942070-32-8 98+%
100mg
$8.0 2024-05-30
Chemenu
CM219243-1g
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone
942070-32-8 95 %
1g
$94 2021-08-04
Crysdot LLC
CD11007782-10g
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone
942070-32-8 95+%
10g
$372 2024-07-19
Enamine
EN300-6729138-0.1g
1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one
942070-32-8
0.1g
$175.0

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  < 1 atm, 40 °C
Reference
Stereocomplementary asymmetric bioreduction of boron-containing ketones mediated by alcohol dehydrogenases
Barcellos, Thiago; Tauber, Katharina; Kroutil, Wolfgang; Andrade, Leandro H., Tetrahedron: Asymmetry, 2011, 22(18-19), 1772-1777

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  5-Methyl-2-(3-thienyl)pyridine Solvents: Tetrahydrofuran ;  2 min, rt
1.2 12 h, 80 °C
Reference
Remarkably Efficient Iridium Catalysts for Directed C(sp2)-H and C(sp3)-H Borylation of Diverse Classes of Substrates
Hoque, Emdadul Md; Hassan, Mirja Mahamudul Md; Chattopadhyay, Buddhadeb, Journal of the American Chemical Society, 2021, 143(13), 5022-5037

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Isopropanol ,  Chloro[(1,2,5,6-η)-1,5-cyclooctadiene](1,10-phenanthroline-κN1,κN10)iridium Solvents: Heptane ;  1 h, 75 °C
1.2 18 h
Reference
Understanding the Activation of Air-Stable Ir(COD)(Phen)Cl Precatalyst for C-H Borylation of Aromatics and Heteroaromatics
Slack, Eric D.; Colacot, Thomas J., Organic Letters, 2021, 23(5), 1561-1565

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ;  1 min, rt
1.2 30 min, rt
Reference
Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization
Chotana, Ghayoor A.; Kallepalli, Venkata A.; Maleczka, Robert E. Jr.; Smith, Milton R. III, Tetrahedron, 2008, 64(26), 6103-6114

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Oxygen ,  1,1-Dimethylethyl N-[(1S)-4-(octadecylamino)-1-[(octadecylamino)carbonyl]-4-oxob… Solvents: Acetonitrile ,  Water ;  1.5 min, rt → 150 °C; 150 °C → rt; 2 h, 23 °C
1.2 Reagents: Sodium chloride Solvents: Water
Reference
Aerobic Visible-Light-Driven Borylation of Heteroarenes in a Gel Nanoreactor
Herrera-Luna, Jorge C. ; Diaz Diaz, David; Abramov, Alex; Encinas, Susana; Jimenez, M. Consuelo; et al, Organic Letters, 2021, 23(6), 2320-2325

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  X-Phos Solvents: Toluene ;  rt → 120 °C; 4 h, 120 °C
Reference
Imide sulfonate photoacid generator with high yield of acid, composition and application thereof
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  2 h, rt → 90 °C
Reference
3-(3H-Imidazo[4,5-c]pyridin-2-yl)-1H-pyrazolo[4,3-b]pyridines as Wnt pathway modulators and their preparation
, World Intellectual Property Organization, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ,  1,4-Dioxane ;  1 h, 90 °C
Reference
Preparation of pyrimidine compounds as tuberculosis inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Dodecanenitrile ,  Diisopropylethylamine Solvents: Acetonitrile ,  Water ;  30 min, 1 atm, 23 °C
Reference
Rapid Access to Borylated Thiophenes Enabled by Visible Light
Herrera-Luna, Jorge C.; Sampedro, Diego ; Jimenez, M. Consuelo; Perez-Ruiz, Raul, Organic Letters, 2020, 22(8), 3273-3278

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone Raw materials

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone Preparation Products

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:942070-32-8)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:942070-32-8)
TANG SI LEI
15026964105
2881489226@qq.com

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:942070-32-8)1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone
A1067051
99%/99%/99%
1.0g/5.0g/10.0g
193.0/303.0/404.0